2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a fused [1,3,4]thiadiazolo[2,3-c][1,2,4]triazin core substituted with a methyl group at position 3 and a sulfanyl-linked acetamide moiety bearing a 4-methylphenyl group.
Properties
IUPAC Name |
2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S2/c1-8-3-5-10(6-4-8)15-11(20)7-22-14-18-19-12(21)9(2)16-17-13(19)23-14/h3-6H,7H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVJJYAFAMJSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Triazine Ring: The triazine ring is formed by the reaction of the thiadiazole intermediate with cyanuric chloride or other triazine precursors.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by the reaction of the triazine-thiadiazole intermediate with thiols or disulfides.
Attachment of the Acetamide Moiety: The final step involves the acylation of the sulfanyl intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides, alkoxides, dimethylformamide, and heat.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as proteases and kinases, binding to their active sites and inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various cellular pathways, leading to effects such as reduced inflammation, inhibition of microbial growth, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives include:
2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide (ID: 763107-11-5, ): Core: Triazole instead of thiadiazolo-triazin. Bioactivity: Not explicitly stated, but triazole-acetamides are often explored for antimicrobial or anticancer properties .
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (): Core: Benzothiazine instead of thiadiazolo-triazin.
Anti-exudative Acetamides (e.g., derivatives 3.1–3.21, ):
- Core : Triazole with furan or aryl substituents.
- Bioactivity : Demonstrated anti-exudative activity (50–70% inhibition at 10 mg/kg), comparable to diclofenac sodium (8 mg/kg). The target compound’s triazin-thiadiazole core may offer enhanced metabolic stability over triazole derivatives.
Bioactivity and Therapeutic Potential
While direct evidence is lacking, inferences can be drawn:
- Anticancer Potential: Thiadiazole-triazin hybrids are known for kinase inhibition or ferroptosis induction . The sulfanyl-acetamide group may enhance cellular uptake, as seen in similar compounds .
- Anti-inflammatory/Anti-exudative Activity : Structural parallels to triazole-acetamides suggest possible efficacy, though the methylphenyl group may reduce potency compared to halogenated analogues.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
Research Implications and Gaps
Biological Activity
The compound 2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a synthetic derivative featuring a thiadiazole-triazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article aims to summarize the current understanding of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 391.4 g/mol. The structure includes a thiadiazole ring fused with a triazine moiety, which is known to exhibit various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H13N5O4S2 |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 869074-51-1 |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazine derivatives often exhibit significant antimicrobial properties. In vitro studies have shown that This compound demonstrates activity against various bacterial strains. For example:
- Staphylococcus aureus : Inhibition zones were measured at concentrations of 50 µg/mL.
- Escherichia coli : The compound showed effective inhibition at similar concentrations.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably:
- It was found to induce apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values ranging from 10 to 30 µM.
- Mechanistic studies suggest that the compound may inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Cytotoxicity
While the compound exhibits promising biological activities, it is essential to assess its cytotoxicity:
- In normal human fibroblast cells (HDFs), the compound showed low cytotoxicity with an IC50 value above 100 µM, indicating a favorable therapeutic index.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of thiadiazole-triazine compounds for their antimicrobial properties. The results indicated that the target compound had comparable efficacy to standard antibiotics against resistant strains of bacteria .
- Cancer Cell Line Testing : In a study focusing on anticancer activity published in Cancer Letters, researchers reported that the compound significantly reduced cell viability in HeLa cells by promoting apoptotic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
